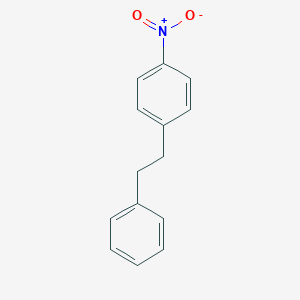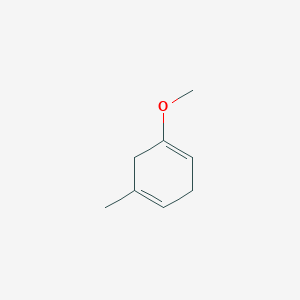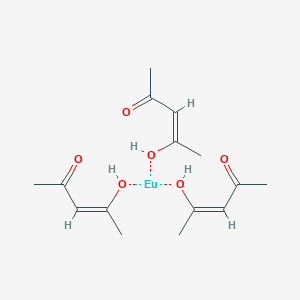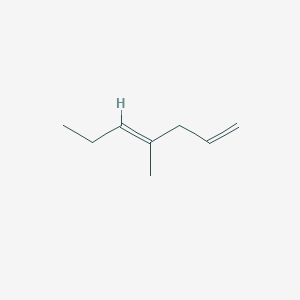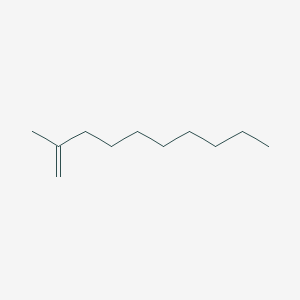
2-Methyl-1-decene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-decene is an organic compound with the molecular formula C11H22. It belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by a double bond between the first and second carbon atoms, with a methyl group attached to the second carbon. It is a colorless liquid at room temperature and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-decene can be synthesized through several methods. One common approach is the oligomerization of ethylene, where ethylene molecules are combined to form longer-chain alkenes. This process often involves the use of transition metal catalysts, such as nickel or palladium complexes, under specific reaction conditions .
Industrial Production Methods: In industrial settings, this compound is typically produced through the oligomerization of ethylene or the catalytic cracking of larger hydrocarbons. The reaction conditions, including temperature, pressure, and catalyst type, are optimized to maximize yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-decene undergoes various chemical reactions typical of alkenes, including:
Oxidation: It can be oxidized to form epoxides or alcohols using oxidizing agents like peracids or osmium tetroxide.
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can convert it to 2-methyl-decane.
Substitution: Halogenation reactions, such as the addition of bromine or chlorine, result in the formation of dihalogenated products.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine or chlorine in an organic solvent like tetrachloromethane.
Major Products:
Oxidation: Epoxides, alcohols.
Reduction: 2-Methyl-decane.
Substitution: Dihalogenated alkanes.
Scientific Research Applications
2-Methyl-1-decene has several applications in scientific research and industry:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including polymers and surfactants.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the production of lubricants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-1-decene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or alcohols. In hydrogenation, the double bond is reduced to a single bond, converting the alkene to an alkane. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1-Decene: Another alkene with a similar structure but without the methyl group on the second carbon.
2-Methyl-1-octene: A shorter-chain alkene with a similar methyl substitution pattern.
Uniqueness: 2-Methyl-1-decene is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the methyl group on the second carbon influences its reactivity and the types of products formed in chemical reactions, making it valuable for specific industrial applications .
Properties
IUPAC Name |
2-methyldec-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22/c1-4-5-6-7-8-9-10-11(2)3/h2,4-10H2,1,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMACKQLXSEXIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333806 |
Source


|
| Record name | 2-Methyl-1-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13151-27-4 |
Source


|
| Record name | 2-Methyl-1-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the size of a 2-methyl-1-alkene molecule influence its reactivity with NO3 radicals?
A1: Research indicates that the rate constants for the gas-phase reactions of NO3 radicals with 2-methyl-1-alkenes increase significantly with increasing carbon number, eventually reaching a plateau at a carbon chain length of C10-C14. [] This trend suggests that the number of carbon atoms in the molecule, and therefore the size of the alkyl substituent group, directly impacts its reactivity with NO3 radicals.
A1: While both NO3 radicals and O3 molecules react with 2-methyl-1-decene in the atmosphere, the influence of carbon chain length on their respective reaction rates differs. Unlike NO3 radical reactions, the rate constants for O3 reactions with 2-methyl-1-alkenes increase only slightly with increasing carbon number up to approximately C12. [] This difference highlights the distinct reaction mechanisms and factors influencing the reactivity of these atmospheric oxidants with alkenes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
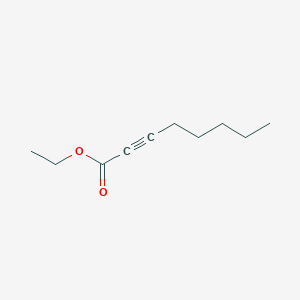
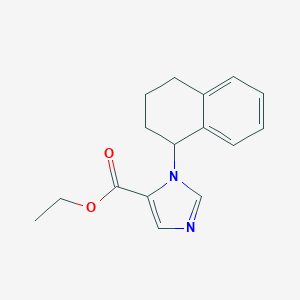
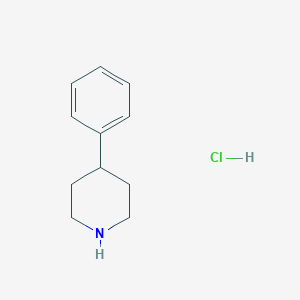

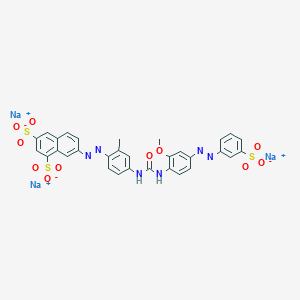

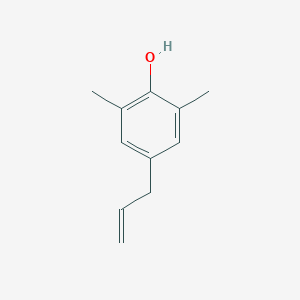
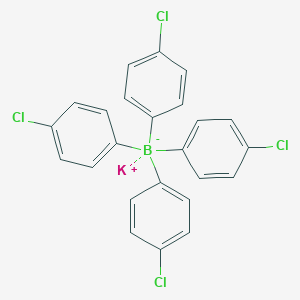
![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)
